molecular formula C15H8BrF2N3O2 B2427181 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide CAS No. 897735-84-1

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide

Cat. No.: B2427181
CAS No.: 897735-84-1
M. Wt: 380.149
InChI Key: IYHREDJRDXDGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide is a synthetic organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and materials science. The compound features a 1,3,4-oxadiazole ring, which is known for its stability and biological activity, making it a valuable scaffold in drug design.

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrF2N3O2/c16-9-6-4-8(5-7-9)14-20-21-15(23-14)19-13(22)12-10(17)2-1-3-11(12)18/h1-7H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHREDJRDXDGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the bromophenyl and difluorobenzamide groups. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic conditions to form the oxadiazole ring. Subsequent bromination and amide formation steps are carried out to introduce the bromophenyl and difluorobenzamide groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism by which N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide exerts its effects involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl and difluorobenzamide groups can enhance binding affinity and specificity to these targets, affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide is unique due to its combination of the oxadiazole ring with bromophenyl and difluorobenzamide groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Biological Activity

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C13H10BrN3O2C_{13}H_{10}BrN_3O_2 and a molecular weight of approximately 324.18 g/mol. It contains an oxadiazole ring, which is known for enhancing biological activity in similar compounds due to its ability to participate in hydrogen bonding and π-π stacking interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The presence of the bromophenyl group facilitates interactions that may modulate biological pathways relevant to disease processes. The oxadiazole moiety contributes significantly to the compound's pharmacological properties by enhancing its solubility and reactivity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing oxadiazole rings have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Anti-inflammatory Properties

The compound has been evaluated for anti-inflammatory activity. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate pathways associated with inflammation. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Anticancer Potential

There is promising evidence regarding the anticancer potential of this compound. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell proliferation through cell cycle arrest mechanisms.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of related oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL .
  • Anti-inflammatory Research : In vitro studies demonstrated that compounds similar to this compound inhibited the release of TNF-alpha from activated macrophages by up to 70%, highlighting their potential as anti-inflammatory agents .
  • Anticancer Activity : A recent investigation into the cytotoxic effects of oxadiazole derivatives on various cancer cell lines (e.g., HeLa and MCF-7) showed IC50 values ranging from 10 to 30 µM, indicating substantial anticancer activity .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Compound A Oxadiazole ring with chloro substitutionAntibacterial
Compound B Oxadiazole ring with methoxy groupAnticancer
This compound Bromophenyl group enhances reactivityAntimicrobial, Anti-inflammatory, Anticancer

Q & A

Basic: What are the standard synthetic routes for N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide?

The synthesis typically involves multi-step organic reactions , including cyclization and coupling. For example:

  • Cyclization of thiosemicarbazides to form the 1,3,4-oxadiazole core under reflux with reagents like POCl₃ or H₂SO₄ .
  • Amide coupling between the oxadiazole intermediate and 2,6-difluorobenzoyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane or DMF .
    Key parameters: Maintain anhydrous conditions, monitor reaction progress via TLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Basic: How is the compound structurally characterized?

A combination of spectroscopic and crystallographic methods is used:

  • NMR (¹H/¹³C) : Assign peaks to confirm aromatic protons (δ 7.2–8.5 ppm for bromophenyl), oxadiazole protons (δ 8.1–8.3 ppm), and fluorine atoms (¹⁹F NMR δ -110 to -120 ppm) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic system, space group P2₁/c, with unit cell parameters a = 8.16 Å, b = 7.61 Å, c = 27.10 Å, β = 92.42°) . Refinement via SHELXL ensures accuracy (R factor < 0.05) .

Basic: What in vitro assays are used to evaluate its biological activity?

  • Enzyme inhibition : Measure IC₅₀ values against targets like α-glucosidase or lipoxygenase (LOX) using spectrophotometric assays .
  • Computational docking : Predict binding affinity to receptors (e.g., VEGFR2) with AutoDock Vina or Schrödinger Suite , validating interactions (e.g., hydrogen bonds with Cys917 at 2 Å) .

Advanced: How do crystallographic studies inform its reactivity?

Single-crystal X-ray data reveal intermolecular interactions critical for stability:

  • Hydrogen bonds between the oxadiazole N and benzamide carbonyl stabilize the lattice .
  • π-Stacking of the 4-bromophenyl group enhances planarity, influencing solubility and binding to hydrophobic enzyme pockets .

Advanced: What computational strategies optimize its drug-likeness?

  • Pharmacophore modeling : Identify essential features (e.g., oxadiazole as a hydrogen-bond acceptor, bromine as a hydrophobic anchor) .
  • Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories (AMBER force field) to prioritize derivatives with lower RMSD fluctuations .

Advanced: How do structural modifications impact bioactivity?

  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) on the benzamide ring enhance enzyme inhibition (e.g., α-glucosidase IC₅₀ from 12 µM to 5 µM) .
  • Heterocycle replacement : Replacing oxadiazole with thiadiazole reduces VEGFR2 affinity by 2.3 kcal/mol, highlighting the oxadiazole’s role in target engagement .

Advanced: What challenges arise in solubility optimization?

  • Low aqueous solubility (logP ~3.5) is addressed via:
    • Co-solvent systems (e.g., PEG-400/water) for in vivo dosing .
    • Salt formation with sodium or meglumine to improve dissolution rates .

Advanced: Are there regulatory considerations for environmental safety?

  • Structural analogs (e.g., teflubenzuron) are classified as UN3082 (environmentally hazardous) due to persistence in aquatic systems. Mitigate via biodegradation studies (OECD 301F) .

Advanced: How to resolve contradictory bioactivity data across studies?

  • Orthogonal assays : Compare enzymatic (e.g., LOX inhibition) vs. cellular (e.g., antiproliferative) activity to distinguish direct target effects from off-target interactions .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.